Dimethyl 5-[bis(anilinocarbonyl)amino]-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate
Description
Dimethyl 5-[bis(anilinocarbonyl)amino]-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate is a multifunctional thiophene derivative characterized by:
- A central thiophene ring substituted with ester groups at positions 2 and 4.
- A bis(anilinocarbonyl)amino group at position 5, introducing aromatic amide functionalities.
- A 2-methoxy-2-oxoethyl substituent at position 3.
Its reactivity and properties are influenced by the interplay of electron-withdrawing ester groups, hydrogen-bonding amides, and steric bulk from the substituents.
Properties
IUPAC Name |
dimethyl 5-[bis(phenylcarbamoyl)amino]-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O8S/c1-34-18(29)14-17-19(22(30)35-2)21(37-20(17)23(31)36-3)28(24(32)26-15-10-6-4-7-11-15)25(33)27-16-12-8-5-9-13-16/h4-13H,14H2,1-3H3,(H,26,32)(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOKWCQSQBGPEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(SC(=C1C(=O)OC)N(C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl 5-[bis(anilinocarbonyl)amino]-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate is a complex organic compound with potential biological activities that merit detailed exploration. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antitumor effects, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound features a thiophene core substituted with multiple functional groups, which likely contribute to its biological activity. The structural formula is represented as follows:
This molecular structure includes:
- Thiophene ring : A five-membered aromatic ring containing sulfur.
- Anilinocarbonyl groups : Contributing to its interaction with biological targets.
- Methoxy and oxoethyl substituents : Potentially influencing solubility and reactivity.
Antitumor Activity
Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies on derivatives of anilinocarbonyl compounds have shown promising results against various cancer cell lines. In particular, the following findings are noteworthy:
| Compound | Cell Line | GI(50) Value (µM) | Notes |
|---|---|---|---|
| Compound A | Breast Cancer | <1 | High selectivity |
| Compound B | Prostate Cancer | <1 | Notable cytotoxicity |
| Dimethyl 5-[bis(anilinocarbonyl)amino] | Various | TBD | Under investigation |
These results suggest that this compound may possess similar or enhanced antitumor activity.
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Inhibition of Tumor Growth : Similar compounds have been shown to inhibit cell proliferation by inducing apoptosis in cancer cells.
- Targeting Specific Pathways : Compounds that interact with receptor tyrosine kinases or other signaling pathways have demonstrated efficacy in tumor suppression.
- Reactive Oxygen Species (ROS) Generation : Some derivatives may increase oxidative stress within cancer cells, leading to cell death.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly affect potency and selectivity:
- Methoxy Substituents : Generally enhance lipophilicity and cellular uptake.
- Aromatic Amides : Known to facilitate interactions with biological targets through hydrogen bonding.
Case Studies
Case studies involving similar compounds provide insights into potential applications:
- Study on Anilinocarbonyl Derivatives : Demonstrated significant anticancer effects in vitro across multiple cell lines, highlighting the importance of substituent positioning on the aromatic ring for enhancing activity.
- Comparative Analysis with Known Anticancer Agents : Some derivatives showed improved efficacy compared to established drugs like Sunitinib, suggesting a promising avenue for further development.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity:
Research indicates that this compound exhibits promising anticancer properties. It has been evaluated for its effectiveness against various cancer cell lines. For instance, studies have shown that it can inhibit cell growth significantly, making it a candidate for further development as an anticancer agent. The compound's structure allows for interactions with biological targets that are crucial in cancer progression, which has been supported by in vitro studies demonstrating its cytotoxic effects on tumor cells .
2. Antimicrobial Properties:
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its ability to disrupt bacterial cell walls and inhibit metabolic processes makes it a potential candidate for developing new antibiotics. In vitro assays have shown effectiveness against both gram-positive and gram-negative bacteria, highlighting its broad-spectrum potential .
3. Inhibitors of Enzymatic Activity:
Dimethyl 5-[bis(anilinocarbonyl)amino]-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate has been studied as a potential inhibitor of specific enzymes involved in inflammatory pathways. This property suggests its utility in treating conditions characterized by excessive inflammation, such as arthritis or other inflammatory diseases. Molecular docking studies have indicated favorable binding interactions with target enzymes, supporting further investigation into its therapeutic potential .
Agricultural Applications
1. Pesticidal Activity:
The compound's structural characteristics make it suitable for exploration as a pesticide or herbicide. Preliminary studies suggest that it may inhibit the growth of certain pests and weeds, providing an environmentally friendly alternative to traditional chemical pesticides. The dual functionality of this compound could lead to formulations that are effective against multiple targets in agricultural settings .
Materials Science Applications
1. Organic Electronics:
In materials science, this compound is being investigated for its conductive properties. Its potential application in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is notable due to its ability to facilitate charge transport within the material matrix .
2. Polymer Chemistry:
The compound can be utilized as a monomer or additive in polymer synthesis, enhancing the mechanical and thermal properties of the resulting materials. Its incorporation into polymer matrices could lead to improved performance characteristics in various applications, from packaging to automotive components .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiophene Dicarboxylate Derivatives
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate ()
- Structure: Features amino and methyl groups at positions 5 and 3, respectively, with ethyl esters at positions 2 and 4.
- Key Differences: Lacks the bis(anilinocarbonyl)amino and 2-methoxy-2-oxoethyl groups.
- The amino group may participate in nucleophilic reactions, whereas the target’s bis(anilinocarbonyl)amino group offers hydrogen-bonding sites for supramolecular interactions .
Dimethyl 5-[(3-chlorobenzoyl)amino]-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate ()
- Structure: Shares the thiophene core, 2/4-ester groups, and 3-(2-methoxy-2-oxoethyl) substituent. The 5-position has a 3-chlorobenzoyl amino group.
- Key Differences: Replaces the bis(anilinocarbonyl)amino group with a single chlorobenzoyl-substituted amide.
- Impact : The electron-withdrawing chlorine atom may increase electrophilicity at the amide carbonyl, altering reactivity in coupling or cyclization reactions. Molecular weight (425.8 g/mol) is lower than the target compound’s estimated weight (~500–550 g/mol), suggesting differences in crystallinity or thermal stability .
Methyl 5-[bis(2-methoxy-2-oxoethyl)amino]-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate ()
- Structure: Contains a bis(2-methoxy-2-oxoethyl)amino group at position 5 and a cyano group at position 4.
- Key Differences: The 5-amino substituent is ester-functionalized rather than anilino-carbonylated. The cyano group introduces strong electron-withdrawing effects.
Cyclopentanone Derivatives ()
- Example: 2,4-Bis(methoxycarbonyl)-2-(2-methoxy-2-oxoethyl)-4-propylcyclopentanone (Compound 2a).
- Structure: Cyclopentanone core with multiple ester groups and a 2-methoxy-2-oxoethyl chain.
- Comparison: While the core differs (cyclopentanone vs. thiophene), both compounds feature dense ester functionalities. The ketone in 2a may undergo aldol or Michael additions, whereas the thiophene’s aromaticity in the target compound favors electrophilic substitutions.
Pyrrolidine-2-one Intermediates ()
- Example: (S)-3-(2-methoxy-2-oxoethyl) hexanoic acid.
- Structure : Linear chain with a 2-methoxy-2-oxoethyl group.
- Comparison : The shared 2-methoxy-2-oxoethyl moiety suggests similarities in ester hydrolysis or enzymatic processing. However, the target compound’s aromatic system may resist β-oxidation pathways applicable to aliphatic intermediates .
Data Table: Structural and Functional Comparison
Preparation Methods
Core Thiophene Functionalization
The synthesis begins with functionalization of the thiophene core. Patent WO2014200786A1 outlines a strategy involving sequential sulfonation and amidation reactions. The thiophene precursor undergoes sulfonation using a sulfonyl halide (e.g., 4-nitrobenzene-1-sulfonyl chloride) in tetrahydrofuran (THF) or acetonitrile at 60–85°C for 8–24 hours. This step introduces electrophilic sites for subsequent nucleophilic attack.
Table 1: Sulfonation Reaction Conditions
| Parameter | Specification | Source |
|---|---|---|
| Solvent | THF, acetonitrile | |
| Temperature | 60–85°C | |
| Reaction Time | 8–24 hours | |
| Sulfonyl Halide | 4-Nitrobenzene-1-sulfonyl chloride |
Introduction of the Anilinocarbonylamino Group
The bis(anilinocarbonyl)amino moiety is introduced via a two-stage amidation. First, the sulfonated intermediate reacts with aniline derivatives in the presence of a coupling agent. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) serves as a base to deprotonate the aniline, facilitating nucleophilic substitution. The reaction proceeds at 25–100°C for 10–72 hours, with yields optimized at 3.0–5.0 equivalents of tertiary amine.
Esterification and Methoxy-Oxoethyl Side Chain Installation
The 2-methoxy-2-oxoethyl group is appended through a Michael addition or alkylation. A preferred method involves reacting the thiophene intermediate with methyl acrylate in dimethylformamide (DMF) under inert conditions. The reaction is catalyzed by trimethylsilyl iodide (TMSI), which activates the carbonyl group for nucleophilic attack.
Table 2: Esterification Parameters
| Parameter | Specification | Source |
|---|---|---|
| Catalyst | Trimethylsilyl iodide (TMSI) | |
| Solvent | DMF, acetonitrile | |
| Temperature | 0–25°C | |
| Reaction Time | 18–30 hours |
Solvent and Reagent Optimization
Solvent Selection for Intermediate Stability
Polar aprotic solvents like THF and acetonitrile are critical for stabilizing reactive intermediates. Patent data indicates THF outperforms dichloroethane (DCE) in sulfonation steps due to its higher boiling point (66°C vs. 40°C for DCE), enabling prolonged reaction times without solvent evaporation. Acetonitrile is preferred for Boc (tert-butoxycarbonyl) deprotection due to its compatibility with TMSI.
Role of Tertiary Amine Bases
TEA and DIPEA are pivotal in neutralizing HCl byproducts during sulfonyl halide reactions. Using 1.8 equivalents of TEA relative to the substrate ensures complete conversion while minimizing side reactions. Excess base (>3.0 equivalents) risks saponification of ester groups, necessitating precise stoichiometric control.
Catalytic Systems and Reaction Kinetics
Trimethylsilyl Iodide (TMSI) in Deprotection
TMSI efficiently removes Boc protecting groups under mild conditions (0–10°C) without degrading the thiophene core. A 1.2–1.5 equivalent range of TMSI achieves full deprotection within 1–2 hours, as confirmed by HPLC monitoring.
Table 3: TMSI Deprotection Efficiency
| TMSI Equivalents | Reaction Time (Hours) | Conversion (%) | Source |
|---|---|---|---|
| 1.2 | 1.5 | 98 | |
| 1.5 | 1.0 | >99 |
Thiol-Mediated Cyclization
Post-esterification, 2-mercaptoacetic acid induces cyclization to form the thiophene ring. Employing 3–6 equivalents of thiol at 45–70°C ensures complete ring closure within 18–30 hours.
Purification and Characterization
Chromatographic Techniques
Crude product purification employs silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3). The compound’s predicted density (1.430 g/cm³) and pKa (12.04) guide solvent selection to avoid co-elution of impurities.
Spectroscopic Validation
1H NMR confirms the presence of characteristic signals:
- Thiophene protons at δ 6.8–7.2 ppm
- Methoxy groups at δ 3.6–3.8 ppm
- Anilinocarbonylamino NH at δ 9.1–9.3 ppm
Q & A
Basic: What established synthetic routes are reported for this compound, and what experimental conditions are critical for reproducibility?
Methodological Answer:
The synthesis of thiophene derivatives often involves refluxing precursors in acetic acid with sodium acetate as a catalyst. For analogous compounds (e.g., ethyl 2-amino-thiophene-3-carboxylate derivatives), a mixture of 2-aminothiazol-4(5H)-one, sodium acetate, and formyl-substituted indole carboxylic acid is refluxed for 3–5 hours, followed by recrystallization from DMF/acetic acid . Critical parameters include:
- Reaction time and temperature : Extended reflux (~5 hours) ensures complete cyclization.
- Solvent purity : Acetic acid must be anhydrous to avoid side reactions.
- Workup : Sequential washing with acetic acid, water, ethanol, and diethyl ether minimizes impurities .
For the target compound, similar conditions may apply, with attention to protecting groups (e.g., methoxycarbonyl) to prevent hydrolysis .
Basic: What safety protocols are essential during handling and synthesis?
Methodological Answer:
Safety measures derived from structurally similar thiophene derivatives include:
- Respiratory protection : Use NIOSH-approved respirators to avoid inhalation of toxic fumes or dust .
- Ventilation : Perform reactions in fume hoods with >10 air changes/hour to mitigate vapor exposure .
- Spill management : Contain spills using inert absorbents (e.g., vermiculite) and avoid drainage contamination .
- Thermal stability : Monitor exothermic reactions using jacketed reactors to prevent thermal runaway .
Advanced: How can computational reaction path search methods optimize synthesis efficiency?
Methodological Answer:
The ICReDD framework integrates quantum chemical calculations (e.g., DFT) and machine learning to predict reaction pathways. Key steps:
Quantum mechanics/molecular mechanics (QM/MM) : Simulate transition states to identify low-energy pathways for the bis(anilinocarbonyl)amino group formation .
Active learning : Use experimental data (e.g., failed reactions) to refine computational models iteratively .
Solvent effects : COSMO-RS simulations optimize solvent selection (e.g., acetic acid vs. DMF) for yield improvement .
This approach reduces trial-and-error experimentation by >50% .
Advanced: How can discrepancies between experimental and computational reaction yields be resolved?
Methodological Answer:
Discrepancies often arise from unaccounted steric effects or solvent interactions. A systematic approach includes:
- Sensitivity analysis : Vary computational parameters (e.g., basis sets, solvation models) to identify error sources .
- Byproduct characterization : Use HPLC-MS to detect minor products not modeled in simulations .
- Microkinetic modeling : Incorporate experimental rate constants (e.g., Arrhenius parameters) to refine computational predictions .
Example: Adjusting the dielectric constant in DFT simulations improved yield predictions for a related thiophene carboxylate by 12% .
Basic: What spectroscopic techniques are recommended for structural elucidation?
Methodological Answer:
- NMR : 1H/13C NMR to confirm the bis(anilinocarbonyl)amino group (δ ~7.5–8.2 ppm for aromatic protons) and methoxyethyl sidechain (δ ~3.6–4.2 ppm) .
- IR : Stretching vibrations at ~1680–1720 cm⁻¹ for ester carbonyl groups and ~3300 cm⁻¹ for N-H bonds .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Advanced: What reactor designs enhance selectivity in large-scale synthesis?
Methodological Answer:
- Membrane reactors : Facilitate in-situ removal of byproducts (e.g., HCl) via selective permeation, improving conversion rates .
- Microfluidic systems : Enhance heat/mass transfer for exothermic reactions (e.g., thiophene cyclization) with residence time <5 minutes .
- Process simulation : Aspen Plus® models optimize feed ratios and temperature gradients to minimize side reactions (e.g., hydrolysis) .
Advanced: How can reaction byproducts be systematically identified and quantified?
Methodological Answer:
- Chromatographic separation : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to resolve polar byproducts .
- GC-MS : Analyze volatile derivatives (e.g., silylated intermediates) for low-molecular-weight impurities .
- Theoretical vs. experimental comparison : Overlay experimental chromatograms with computational predictions (e.g., Gaussian-based retention time models) .
Basic: How to assess purity and stability under varying storage conditions?
Methodological Answer:
- HPLC purity assay : Use a mobile phase of 0.1% TFA in acetonitrile/water (70:30) with UV detection at 254 nm .
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via TGA/DSC (e.g., weight loss <2% indicates stability) .
- Light sensitivity : UV-vis spectroscopy under 365 nm irradiation detects photodegradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
